N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide
Overview
Description
“N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide” is a complex organic compound. It contains a cyclopropyl group (a three-carbon ring), a phenyl group (a six-carbon ring), a methyl group (a single carbon atom), and a hydroxyformamide group (a functional group consisting of a hydroxyl group (-OH) attached to a formamide group (-CONH2)) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl and phenyl groups are likely to contribute to the compound’s rigidity and planarity, while the hydroxyformamide group may participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The cyclopropyl group is known to be reactive due to ring strain, and the hydroxyformamide group could potentially participate in various reactions involving the breaking and forming of N-H and C-O bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its solubility, melting point, boiling point, and other properties .Mechanism of Action
Target of Action
It is known that compounds with similar structures often target enzymes involved in biochemical pathways .
Mode of Action
It is suggested that it might involve interactions with its targets leading to changes in their function . The compound might act as an inhibitor or activator of its target, altering the normal function and leading to downstream effects .
Biochemical Pathways
It is known that similar compounds can affect various pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these changes can lead to alterations in cellular function and potentially have therapeutic effects .
Pharmacokinetics
The bioavailability of a compound is influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition .
Result of Action
The compound’s interaction with its targets can lead to changes in cellular function, which could potentially be harnessed for therapeutic purposes .
Action Environment
The action, efficacy, and stability of N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH, temperature, and presence of other molecules), as well as external factors such as storage conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-8-12(14)11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10-11,14H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFWCIOMMLQVOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)N(C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501231601 | |
Record name | Formamide, N-(cyclopropylphenylmethyl)-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501231601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyclopropyl(phenyl)methyl]-N-hydroxyformamide | |
CAS RN |
1148027-00-2 | |
Record name | Formamide, N-(cyclopropylphenylmethyl)-N-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1148027-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formamide, N-(cyclopropylphenylmethyl)-N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501231601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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